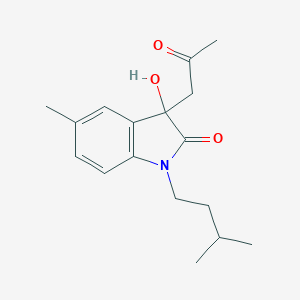

3-hydroxy-1-isopentyl-5-methyl-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-hydroxy-1-isopentyl-5-methyl-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one, also known as HMA or HMA-1, is a chemical compound that has gained attention in the scientific community due to its potential pharmacological properties. HMA-1 is a derivative of the naturally occurring compound, mevalonolactone, and has been studied for its potential uses in cancer therapy, neuroprotection, and anti-inflammatory effects.

科学的研究の応用

Hepatic Protection by Indole Derivatives

Indole-3-Carbinol (I3C) and its derivatives, including DIM, LTr1, HI-IM, and ICZ, are noted for their pleiotropic protective effects on chronic liver injuries. These compounds regulate transcriptional factors, alleviate oxidative stress, inhibit DNA synthesis, and modulate enzymes relevant to hepatitis viral replication and metabolism of hepatotoxic substances. Their immunomodulatory functions contribute to improving non-alcoholic steatohepatitis and inhibiting pro-inflammatory cytokines and chemokines, offering anti-fibrosis, anti-tumor, antioxidant, immunomodulatory, detoxification, and anti-inflammatory effects on hepatic protection through a pleiotropic mechanism (Wang et al., 2016).

Biopolymers from Methanotrophic Bacteria

Poly-3-Hydroxybutyrate (PHB) is a biodegradable polymer produced by methanotrophic bacteria, serving as an environmentally friendly alternative to petrochemical polymers due to its fast biodegradation and production of non-toxic waste. This compound finds applications in industry, medicine, and pharmacy (Kubaczyński et al., 2019).

Radical Scavengers for Cell Impairment

Chromones and their derivatives are highlighted for their antioxidant properties, which are crucial for neutralizing active oxygen and cutting off free radicals processes that delay or inhibit cell impairment leading to various diseases. The structure-activity relationships of these compounds suggest that certain functional groups are essential for radical scavenging activity (Yadav et al., 2014).

Applications of Levulinic Acid in Drug Synthesis

Levulinic Acid (LEV) is identified as a key building block chemical from biomass, with its derivatives used to synthesize various chemicals. It has a unique position in drug synthesis due to its functional groups, offering a flexible, diverse, and cost-effective approach for drug synthesis and has potential applications in cancer treatment, medical materials, and other medical fields (Zhang et al., 2021).

特性

IUPAC Name |

3-hydroxy-5-methyl-1-(3-methylbutyl)-3-(2-oxopropyl)indol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO3/c1-11(2)7-8-18-15-6-5-12(3)9-14(15)17(21,16(18)20)10-13(4)19/h5-6,9,11,21H,7-8,10H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWCGUXCZZUTNJJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=O)C2(CC(=O)C)O)CCC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methyl-2-furamide](/img/structure/B368420.png)

![N-cyclopropyl-2-[2-(2-phenoxyethylthio)benzimidazolyl]acetamide](/img/structure/B368424.png)

![2-(2-((2-(2-allylphenoxy)ethyl)thio)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone](/img/structure/B368426.png)

![2-{2-[2-(2-Methylphenoxy)ethylthio]benzimidazolyl}-1-morpholin-4-ylethan-1-one](/img/structure/B368427.png)

![N-(tert-butyl)-2-{2-[2-(2-methoxyphenoxy)ethylthio]benzimidazolyl}acetamide](/img/structure/B368430.png)

![2-(2-((2-(2,3-dimethylphenoxy)ethyl)thio)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone](/img/structure/B368431.png)

![1-Methoxy-2-[2-(1-prop-2-ynylbenzimidazol-2-ylthio)ethoxy]benzene](/img/structure/B368432.png)

![2-{2-[2-(2,3-Dimethylphenoxy)ethylthio]benzimidazolyl}acetic acid](/img/structure/B368433.png)

![2-{2-[2-(3-Methoxyphenoxy)ethylthio]benzimidazolyl}-1-morpholin-4-ylethan-1-on e](/img/structure/B368436.png)

![2-(2-((2-(3,5-dimethylphenoxy)ethyl)thio)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone](/img/structure/B368438.png)

![2-{2-[2-(4-Chlorophenoxy)ethylthio]benzimidazolyl}-1-morpholin-4-ylethan-1-one](/img/structure/B368440.png)

![2,2,7,7-tetramethyl-N-(2-(methylthio)phenyl)tetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide](/img/structure/B368444.png)

![2,2,7,7-tetramethyl-N-(2-(trifluoromethyl)phenyl)tetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide](/img/structure/B368445.png)

![2-(2-((2-(2,4-dimethylphenoxy)ethyl)thio)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone](/img/structure/B368446.png)